N-[(2-chlorophenyl)methyl]-N'-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-N’-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-N’-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the ethanediamide backbone, followed by the introduction of the 2-chlorophenyl and pyridin-3-yl groups. The final step involves the incorporation of the 4-ethylpiperazin-1-yl moiety under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-N’-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and stability.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s electronic properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the modification of its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-N’-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a therapeutic agent.
Medicine: Research focuses on its potential pharmacological properties, including its effects on various biological pathways and its potential as a drug candidate.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-N’-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ethanediamide derivatives with different substituents on the aromatic and heterocyclic rings. Examples include:
- N-[(2-chlorophenyl)methyl]-N’-[2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide
- N-[(2-chlorophenyl)methyl]-N’-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-4-yl)ethyl]ethanediamide
Uniqueness
The uniqueness of N-[(2-chlorophenyl)methyl]-N’-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O2/c1-2-27-10-12-28(13-11-27)20(18-7-5-9-24-14-18)16-26-22(30)21(29)25-15-17-6-3-4-8-19(17)23/h3-9,14,20H,2,10-13,15-16H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKDZJFLIAONSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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